molecular formula C17H13FN2O2 B2889907 4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034440-87-2

4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2889907
CAS RN: 2034440-87-2
M. Wt: 296.301
InChI Key: YZVYFQUUZCGCFS-UHFFFAOYSA-N
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Description

“4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide” is a chemical compound with diverse scientific applications. It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Bioisosteric Applications

One significant area of application is the exploration of bioisosteric replacements in drug design. For instance, substituted furo[3,2-b]pyridines have been investigated as novel bioisosteres of 5-HT1F receptor agonists, indicating their potential utility in treating acute migraines. This research underscores the effectiveness of such compounds in providing similar receptor affinity and improved selectivity compared to indole analogues, underscoring their therapeutic potential (Mathes et al., 2004).

Crystallography and Molecular Structure

The compound has also been a focus in crystallography to understand its molecular structure and interactions. A study on a related compound, "4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)-methyl)pyrimidin-4-yl)benzamide," revealed its crystal structure, offering insights into molecular packing and hydrogen bonding, which are critical for the development of pharmaceuticals with improved efficacy and stability (Deng et al., 2014).

Neurological Applications

Research involving fluorinated derivatives of related compounds has been directed towards neurological applications, such as the development of molecular imaging probes for studying serotonin 1A (5-HT1A) receptors in the living brain of Alzheimer's disease patients. This work demonstrates the compound's potential utility in diagnosing and understanding the progression of neurological disorders, offering a pathway to targeted treatments (Kepe et al., 2006).

Radiopharmaceutical Development

Furthermore, the synthesis and characterization of radiolabeled tracers containing related fluorine compounds for imaging applications highlight another research avenue. Such tracers have been developed for clinical use in imaging hypoxia and tau pathology, indicating the role of these compounds in advancing diagnostic methodologies in medicine (Ohkubo et al., 2021).

properties

IUPAC Name

4-fluoro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-14-7-5-12(6-8-14)17(21)20-11-13-3-1-9-19-16(13)15-4-2-10-22-15/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVYFQUUZCGCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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